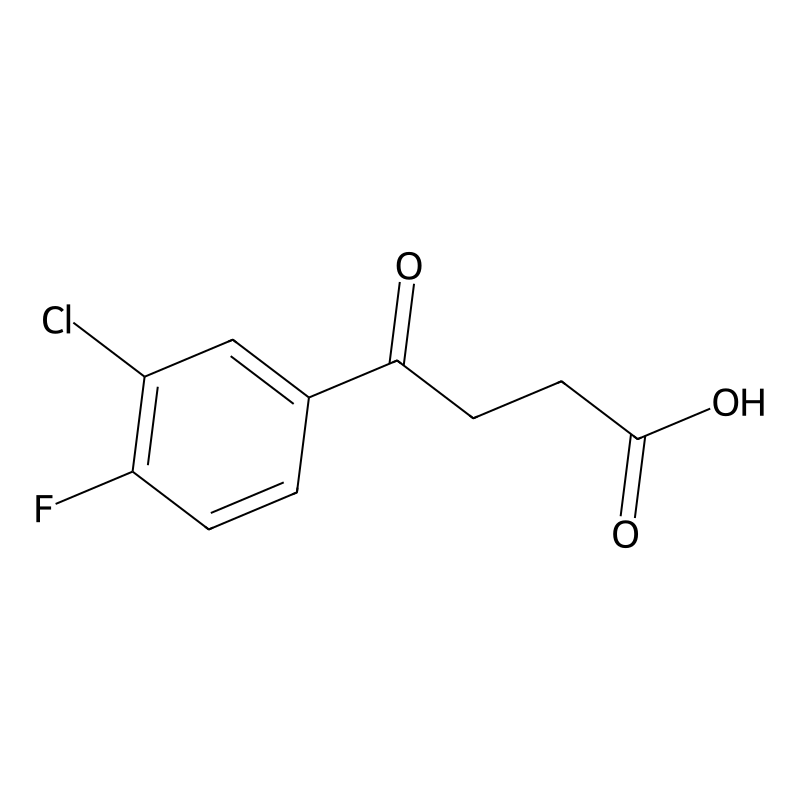

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid can be synthesized through various methods, with the specific approach depending on the desired scale and purity. One reported method involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a suitable base, followed by decarboxylation and hydrolysis [].

Potential Applications:

Research suggests that 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid may hold potential in various scientific research areas, though much remains to be explored. Here are some potential applications:

- Enzyme Inhibition: Studies have investigated the potential of this compound as an inhibitor of specific enzymes, such as histone deacetylases (HDACs) []. HDACs are involved in regulating gene expression, and their inhibition has been linked to various therapeutic applications, including cancer treatment.

- Antimicrobial Activity: Some studies have reported the antimicrobial activity of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid against certain bacterial strains []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.

- Other Potential Applications: Limited research also suggests potential applications in other areas, such as the development of anticonvulsant agents and the modulation of specific cellular processes []. However, these areas require further investigation to establish the compound's efficacy and safety.

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 230.01 g/mol. This compound features a chloro and fluorine substituent on a phenyl ring, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications.

The reactivity of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid can be attributed to its functional groups. The carboxylic acid can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Nucleophilic substitution: The chloro group can be replaced by nucleophiles, allowing for further functionalization of the molecule.

These reactions make it a valuable compound for synthesizing more complex molecules.

While specific biological activity data for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of oxobutanoic acids have been studied for their potential anti-inflammatory and analgesic effects. The presence of halogen substituents like chlorine and fluorine can enhance the lipophilicity and biological activity of the compound, making it an interesting candidate for further pharmacological studies.

The synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid typically involves several steps:

- Formation of the Phenyl Ring: Starting from appropriate aromatic precursors, chlorination and fluorination reactions are performed to introduce the chloro and fluoro groups.

- Synthesis of the Carbon Skeleton: A multi-step process involving alkylation or acylation reactions to build the butanoic acid framework.

- Functionalization: Finally, the introduction of the carboxylic acid group can be achieved through oxidation or direct carboxylation methods.

Each method may vary based on available reagents and desired yields.

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting inflammation or pain relief.

- Agricultural Chemicals: Its derivatives could be explored as herbicides or pesticides due to their biological activity.

- Material Science: The compound may find use in creating novel materials with specific properties due to its unique structure.

Interaction studies involving 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid are essential for understanding its potential effects on biological systems. Research may focus on:

- Protein Binding Studies: Evaluating how well this compound interacts with various proteins could provide insights into its mechanism of action.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in living organisms will help predict its efficacy and safety profile.

Several compounds share structural similarities with 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid | Contains bromine instead of chlorine; potential different reactivity. | |

| 4-(3-Fluorophenyl)-4-oxobutanoic acid | Lacks chlorine; may exhibit different biological properties. | |

| 4-(3-Chloro-phenyl)-4-oxobutanoic acid | Similar structure without fluorine; different electronic properties. |

These compounds illustrate how variations in halogen substituents can significantly affect chemical behavior and biological activity, making 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid unique in its potential applications and interactions.

The compound 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a halogenated aromatic ketocarboxylic acid with the following definitive characteristics:

- IUPAC Name: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid.

- Molecular Formula: C$${10}$$H$$8$$ClFO$$_3$$.

- Molecular Weight: 230.62 g/mol.

- CAS Registry Number: 62903-16-6.

Structural Features:

- A phenyl ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 4.

- A four-carbon aliphatic chain terminating in a ketone (C=O) and a carboxylic acid (-COOH) group.

SMILES Notation:

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F InChI Key:

HEGKPWCFQKZTBW-UHFFFAOYSA-N Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$):

- $$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$):

Infrared (IR) Spectroscopy

- ν 1705–1720 cm$$^{-1}$$: Stretching vibrations of the carboxylic acid and ketone carbonyl groups.

- ν 1250–1280 cm$$^{-1}$$: C-F and C-Cl bond vibrations.

Crystallographic and Computational Data

IUPAC and Common Naming Conventions

The chemical compound under examination follows specific nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC) [1]. The primary IUPAC name for this compound is 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid, which systematically describes its chemical structure [1] [2]. This naming convention precisely identifies the four-carbon butanoic acid backbone with an oxo group at position 4, connected to a phenyl ring substituted with chlorine at position 3 and fluorine at position 4 [1].

Several common names and synonyms exist for this compound in scientific literature and chemical databases [3]. These alternative names include 4-(3-chloro-4-fluorophenyl)-4-oxobutyric acid, which uses the traditional "butyric" terminology instead of "butanoic" [4] [5]. Other recognized synonyms include 3-(3-chloro-4-fluorobenzoyl)propionic acid and 3-chloro-4-fluoro-γ-oxobenzenebutanoic acid, which emphasize different structural aspects of the molecule [3].

The systematic naming approach follows IUPAC rules where the carboxylic acid group (-COOH) takes nomenclature priority as the parent structure (butanoic acid), with other functional groups designated as substituents [2] [6]. The "oxo" prefix denotes the presence of a ketone group (C=O), while the numbers indicate the positions of substituents along the carbon chain [6].

Registry Numbers and Database Identifiers

Chemical registry systems provide unique identifiers that unambiguously distinguish this compound from all others in scientific databases and literature [7]. The primary identifier is the Chemical Abstracts Service (CAS) Registry Number 62903-16-6, which serves as a universally recognized reference code for this specific compound [1] [8]. CAS Registry Numbers are assigned sequentially when substances enter the CAS REGISTRY database and contain no inherent chemical significance but function solely as unique identifiers [7] [9].

The compound is also cataloged in various chemical databases with specific identifiers [2]. The MDL Number MFCD06201689 serves as another important registry code used in chemical information systems and commercial catalogs [8] [10]. This identifier is particularly valuable for cross-referencing the compound across different chemical suppliers and research databases [10] [11].

In the PubChem database maintained by the National Center for Biotechnology Information, the compound is associated with specific identifiers that facilitate its digital tracking and information retrieval [2] [12]. The InChI (International Chemical Identifier) representation for this compound is InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15), which provides a standardized way to encode the chemical structure in text format [1] [2].

The corresponding InChI Key HEGKPWCFQKZTBW-UHFFFAOYSA-N serves as a condensed, fixed-length identifier derived from the InChI string [2] [13]. This key consists of 27 characters divided into three blocks: the first 14 characters (HEGKPWCFQKZTBW) encode the molecular skeleton, the middle 10 characters (UHFFFAOYSA) represent stereochemistry and isotopic information, and the final character (N) indicates the protonation state [14] [13].

| Identifier Type | Value | Database/Registry |

|---|---|---|

| CAS Registry Number | 62903-16-6 | Chemical Abstracts Service |

| MDL Number | MFCD06201689 | Molecular Design Limited |

| InChI | InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | International Chemical Identifier |

| InChI Key | HEGKPWCFQKZTBW-UHFFFAOYSA-N | International Chemical Identifier |

| SMILES | OC(=O)CCC(=O)C1=CC(Cl)=C(F)C=C1 | Simplified Molecular Input Line Entry System |

Molecular Formula and Weight Analysis

The molecular formula of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid is C10H8ClFO3, which precisely defines its elemental composition [1] [2]. This formula indicates that the compound contains 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms [1] [15]. The arrangement of these atoms creates the specific chemical structure that defines this compound's properties and behavior [2].

The molecular weight (also referred to as molecular mass) of this compound is 230.62 grams per mole (g/mol) [1] [16]. This value represents the sum of the atomic weights of all constituent atoms in the molecule [17]. The molecular weight is a fundamental physical property used in various chemical calculations and analyses, including stoichiometry, concentration determinations, and purification procedures [18] [17].

A detailed breakdown of the molecular weight calculation reveals the contribution of each element to the total mass [17]:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 10 | 12.01 | 120.10 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 230.61 |

The calculated molecular weight of 230.61 g/mol closely matches the commonly reported value of 230.62 g/mol in scientific literature and chemical databases, with a negligible difference of 0.01 g/mol [16] [8]. This minor variation is attributable to rounding differences in the atomic weight values used in calculations [17].

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid exhibits characteristic structural features that arise from the combination of an aromatic ring system with aliphatic functional groups. The compound possesses a molecular formula of C₁₀H₈ClFO₃ with a molecular weight of 230.62 g/mol [1] [2] [3].

The aromatic benzene ring maintains a planar geometry with typical carbon-carbon bond lengths of 1.39-1.40 Å and bond angles of approximately 120° [4] [5]. The dihalogenated aromatic system, featuring chlorine at position 3 and fluorine at position 4, creates a substitution pattern that influences the overall molecular conformation. The ketone carbonyl group attached to the aromatic system adopts a trigonal planar geometry with bond angles of approximately 120°, consistent with sp² hybridization [4] [5] [6].

The conformational analysis reveals that the molecule exhibits significant flexibility due to the presence of four rotatable bonds along the aliphatic chain [1] [7]. The preferred conformations involve anti-periplanar arrangements of the aliphatic chain segments, minimizing steric interactions. The aromatic ring-ketone conjugation favors a planar arrangement to maximize orbital overlap and electronic stabilization [8] [4].

Torsional analysis indicates that the C-C-C-C dihedral angles in the aliphatic chain typically range from ±60° to ±180°, corresponding to gauche and anti conformations respectively [9] [10]. The energy barriers for rotation about single bonds are relatively low (2-4 kcal/mol), allowing for conformational mobility under ambient conditions [9] [11].

Electronic Structure and Bonding Patterns

The electronic structure of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is characterized by the presence of multiple electron-withdrawing groups that significantly influence the molecular orbital distribution and bonding patterns . The aromatic π-system forms the foundation of the electronic structure, with the highest occupied molecular orbital (HOMO) primarily localized on the benzene ring [4] [5].

The carbonyl groups represent the most electrophilic sites in the molecule, with their π* orbitals serving as the lowest unoccupied molecular orbitals (LUMO) [4] [5]. The ketone carbonyl at position 4 of the butanoic chain exhibits a bond length of approximately 1.22 Å, while the carboxyl carbonyl displays a slightly longer bond length of 1.23 Å due to partial double-bond character from resonance [4] [5].

The halogen substituents contribute distinct electronic effects to the aromatic system. The chlorine atom at position 3 exhibits both inductive electron-withdrawing (-I) and mesomeric electron-donating (+M) effects, while the fluorine atom at position 4 demonstrates strong inductive electron-withdrawal (-I) with moderate mesomeric donation (+M) . These electronic effects create a polarized aromatic system that influences both reactivity and molecular interactions.

The C-Cl bond length of approximately 1.74 Å and C-F bond length of 1.35 Å reflect the different atomic radii and electronegativity values of the halogen substituents [1] [3]. The molecular orbital analysis reveals that the σ* orbitals of the C-halogen bonds serve as low-energy LUMOs, contributing to the overall electrophilic character of the aromatic system .

Functional Group Topology

The functional group topology of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid encompasses three primary functional domains: the dihalogenated aromatic ring, the ketone group, and the carboxylic acid terminus [1] [2] [3]. The spatial arrangement of these functional groups creates a linear molecular architecture with distinct regions of chemical reactivity.

The aromatic ring system occupies the terminal position and serves as the primary structural scaffold. The 3-chloro-4-fluorophenyl substituent pattern creates an asymmetric electronic environment with the chlorine and fluorine atoms positioned in adjacent positions on the benzene ring [1] [2]. This substitution pattern generates a dipole moment that influences intermolecular interactions and molecular packing arrangements.

The ketone functionality is positioned at the 4-position of the butanoic acid chain, creating a 1,4-relationship between the carbonyl carbon and the carboxylic acid group [1] [2]. This positioning allows for potential intramolecular hydrogen bonding interactions and influences the overall molecular conformation through electronic effects.

The carboxylic acid group terminates the aliphatic chain and provides both hydrogen bond donor and acceptor capabilities through its hydroxyl and carbonyl functionalities [1] [2]. The carboxyl group can exist in equilibrium between its molecular form and its carboxylate anion, depending on the pH conditions of the environment.

The topological analysis reveals that the molecule contains 2 hydrogen bond acceptors (ketone oxygen and carboxyl oxygen) and 1 hydrogen bond donor (carboxyl hydroxyl) [1] [7]. The polar surface area of 54.37 Ų indicates moderate polarity, while the LogP value of 2.53 suggests favorable lipophilicity characteristics [14] [7].

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClFO₃ | Multiple sources [1] [2] [3] |

| Molecular Weight | 230.62 g/mol | Multiple sources [1] [2] [3] |

| Density | 1.399 g/cm³ | ChemSrc [14] |

| Boiling Point | 419.9°C at 760 mmHg | ChemSrc [14] |

| LogP | 2.53 | ChemSrc [14] |

| Polar Surface Area | 54.37 Ų | ChemSrc [14] |

| Hydrogen Bond Acceptors | 2 | Multiple sources [1] [7] |

| Hydrogen Bond Donors | 1 | Multiple sources [1] [7] |

| Rotatable Bonds | 4 | Multiple sources [1] [7] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant